4-Methylthiobutyl glucosinolate

Nrf2 Signaling Chemoprevention Phase II Enzymes

For studies requiring the specific erucin-mediated chemopreventive axis, 4-Methylthiobutyl glucosinolate is non-substitutable. Unlike sinigrin or gluconasturtiin, its myrosinase hydrolysis uniquely yields erucin, which demonstrates 3- to 5-fold more potent induction of phase II detoxification enzymes (NQO1, UGT1A1, MRP2) than sulforaphane. As the primary glucosinolate in Eruca sativa seeds and the direct biosynthetic precursor to glucoraphanin, this standard is critical for targeted cancer research and plant metabolomics. Ensure your study uses the correct, structurally distinct compound.

Molecular Formula C12H23NO9S3
Molecular Weight 421.5 g/mol
CAS No. 21973-56-8
Cat. No. B1204559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylthiobutyl glucosinolate
CAS21973-56-8
Synonymsglucoerucin
Molecular FormulaC12H23NO9S3
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCSCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C12H23NO9S3/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20)/b13-8-/t7-,9-,10+,11-,12+/m1/s1
InChIKeyGKUMMDFLKGFCKH-AHMUMSBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylthiobutyl Glucosinolate (Glucoerucin) Procurement Specifications: An Aliphatic Glucosinolate and Erucin Precursor for Comparative Bioactivity Studies


4-Methylthiobutyl glucosinolate (CAS 21973-56-8), commonly designated as glucoerucin, is a methionine-derived aliphatic glucosinolate predominantly occurring in Eruca sativa (rocket salad) seeds, where it can represent approximately 95% of the total glucosinolate content and accumulate to around 2% of the seed dry weight [1]. This β-thioglucoside N-hydroxysulfate serves as the biological precursor to the isothiocyanate erucin (4-methylthiobutyl isothiocyanate) upon enzymatic hydrolysis by myrosinase (β-thioglucoside glucohydrolase, E.C. 3.2.1.147) [2]. Its structural distinction lies in the 4-methylthiobutyl side chain, which differentiates it from the sulfinyl analog glucoraphanin and positions it as a direct substrate for the biosynthesis of glucoraphanin via aliphatic glucosinolate S-oxygenase activity [3].

Why Generic Glucosinolate Substitution Fails: Procuring the Correct Precursor for Targeted Erucin and Nrf2 Pathway Research


Substituting 4-methylthiobutyl glucosinolate with a generic aliphatic glucosinolate—such as sinigrin, gluconasturtiin, or even its sulfinyl analog glucoraphanin—fundamentally alters the resulting isothiocyanate hydrolysis product and downstream biological activity. The myrosinase-catalyzed hydrolysis of each glucosinolate yields a distinct, structure-specific isothiocyanate: glucoerucin uniquely generates erucin, whereas glucoraphanin generates R-sulforaphane, sinigrin generates allyl isothiocyanate, and gluconasturtiin generates 2-phenylethyl isothiocyanate [1]. Comparative analyses demonstrate that these isothiocyanates exhibit markedly divergent potencies in activating the Nrf2/ARE pathway, inducing phase II detoxification enzymes, and exerting cytotoxic effects [2][3]. Consequently, procurement of 4-methylthiobutyl glucosinolate is essential for studies specifically investigating the erucin-mediated chemopreventive axis or for applications requiring the 4-methylthiobutyl side chain as a biosynthetic intermediate.

Product-Specific Quantitative Evidence: Benchmarking 4-Methylthiobutyl Glucosinolate and Erucin Against In-Class Analogs


Erucin Exhibits Superior Potency in Activating Nuclear Nrf2 Compared to Sulforaphane, Allyl-, and Phenethyl Isothiocyanate

In a direct head-to-head comparison, myrosinase-treated glucoerucin (GER+MYR), which releases erucin, was more potent at enhancing nuclear Nrf2 protein levels in HT-29 human colon adenocarcinoma cells than myrosinase-treated glucoraphanin (sulforaphane precursor), sinigrin (allyl isothiocyanate precursor), and gluconasturtiin (2-phenylethyl isothiocyanate precursor) [1].

Nrf2 Signaling Chemoprevention Phase II Enzymes HT-29 Cells

Erucin Demonstrates Potent Nematicidal Activity with an LD50 of 21 μM Against Root-Knot Nematodes

In an in vitro nematicidal assay, the hydrolysis product of 4-methylthiobutyl glucosinolate, erucin (4-methylthiobutyl isothiocyanate), exhibited an LD50 of 21 μM against second-stage juveniles of the root-knot nematode Meloidogyne incognita [1]. This potency was intermediate among the tested isothiocyanates, being less potent than 2-phenylethyl isothiocyanate (LD50 11 μM) and benzyl isothiocyanate (LD50 15 μM), but more potent than prop-2-enyl isothiocyanate (allyl isothiocyanate, LD50 34 μM).

Nematicidal Biofumigation Agriculture Meloidogyne incognita

Erucin Induces Phase II Detoxification Enzymes 3- to 5-Fold More Potently than Sulforaphane at Equimolar Concentrations

A direct comparative study in Caco-2 human colon adenocarcinoma cells revealed that while erucin and sulforaphane exhibit similar cytotoxic IC50 values (21 μM vs. 23 μM after 72 h), erucin is significantly more effective at inducing phase II detoxification enzyme mRNAs [1]. Treatment with 20 μM erucin induced NQO1, UGT1A1, and MRP2 mRNAs by 11.1-, 11.6-, and 6.7-fold, respectively, whereas 20 μM sulforaphane induced the same targets by only 3.3-, 5.3-, and 2.2-fold, respectively.

Phase II Enzymes Chemoprevention NQO1 UGT1A1 Caco-2 Cells

Intact Glucoerucin Serves as an Aryl Hydrocarbon Receptor Antagonist, Though Less Potent than Glucoraphanin

In a chemically-activated luciferase expression (CALUX) assay, both intact glucoerucin and intact glucoraphanin demonstrated the ability to antagonize activation of the aryl hydrocarbon receptor (AhR) by the avid ligand benzo[a]pyrene [1]. Notably, intact glucoraphanin was reported to be a more potent antagonist to the Ah receptor than glucoerucin.

AhR Antagonism Chemoprevention CALUX Assay Benzo[a]pyrene

Definitive Application Scenarios for 4-Methylthiobutyl Glucosinolate (Glucoerucin) in Research and Industrial Settings


Comparative Chemoprevention and Nrf2 Pathway Activation Studies in Colorectal Cancer Models

Given its demonstrated superiority in enhancing nuclear Nrf2 levels over glucoraphanin, sinigrin, and gluconasturtiin [1], and its 3- to 5-fold more potent induction of key phase II detoxification enzymes (NQO1, UGT1A1, MRP2) compared to sulforaphane in Caco-2 cells [2], glucoerucin is the preferred starting material for in vitro and in vivo studies investigating the erucin-mediated chemopreventive axis in colorectal cancer. Researchers can directly compare erucin's efficacy to sulforaphane using standardized HT-29 or Caco-2 cell models and subsequent murine xenograft or AOM/DSS-induced colorectal cancer models.

Development of Biofumigation Agents for Root-Knot Nematode Control in Horticulture

The quantified nematicidal activity of erucin (LD50 21 μM against Meloidogyne incognita) [3] positions 4-methylthiobutyl glucosinolate-rich plant material (e.g., Eruca sativa seed meal) or purified glucoerucin as a viable, targeted biofumigation agent. Agricultural researchers and agronomists can select or breed Brassicaceae genotypes with high glucoerucin content for use as catch crops or soil amendments, providing a predictable and sustainable alternative to synthetic chemical fumigants, with efficacy comparable to or exceeding that of sinigrin-derived allyl isothiocyanate (LD50 34 μM).

Investigations into AhR-Mediated Carcinogenesis and Chemoprevention

Although less potent than glucoraphanin, intact glucoerucin's established role as an aryl hydrocarbon receptor antagonist [4] supports its use in studies exploring dual-mechanism chemoprevention (AhR antagonism plus Nrf2 activation) or in comparative analyses of glucosinolate side-chain structure-activity relationships at the AhR. This is particularly relevant for research involving benzo[a]pyrene-induced carcinogenesis models in lung or skin, where AhR modulation is a key therapeutic target.

Biosynthetic Pathway Elucidation and Metabolic Engineering of Aliphatic Glucosinolates

4-Methylthiobutyl glucosinolate is a key intermediate in the biosynthesis of glucoraphanin, serving as the direct substrate for aliphatic glucosinolate S-oxygenase [5]. Its availability as a purified analytical standard is critical for plant metabolomics studies, for quantifying flux through the methionine chain-elongation pathway, and for in vitro enzymatic assays aimed at engineering crops with enhanced or altered glucosinolate profiles for improved nutritional or pest-resistance traits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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